molecular formula C16H11N5OS B10866480 {4-(2-hydroxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}cyanamide

{4-(2-hydroxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}cyanamide

Cat. No.: B10866480
M. Wt: 321.4 g/mol
InChI Key: BVOFGHLBJNVNMO-BQYQJAHWSA-N
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Description

N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE is a complex organic compound that features a triazine ring substituted with a hydroxyphenyl group, a thienylvinyl group, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.

    Substitution Reactions: The hydroxyphenyl and thienylvinyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct substitution pattern.

    Introduction of the Cyanamide Group: The cyanamide group is introduced in the final step, typically through a nucleophilic substitution reaction using cyanamide or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyanamide group can be reduced to form primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Catalysts such as palladium on carbon or copper(I) iodide are often employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the cyanamide group can act as a nucleophile in various biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}AMINE
  • **N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}THIOUREA

Uniqueness

N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE is unique due to the presence of the cyanamide group, which imparts distinct reactivity and potential for diverse applications. The combination of hydroxyphenyl and thienylvinyl groups further enhances its versatility and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H11N5OS

Molecular Weight

321.4 g/mol

IUPAC Name

[4-(2-hydroxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-1,3,5-triazin-2-yl]cyanamide

InChI

InChI=1S/C16H11N5OS/c17-10-18-16-20-14(8-7-11-4-3-9-23-11)19-15(21-16)12-5-1-2-6-13(12)22/h1-9,22H,(H,18,19,20,21)/b8-7+

InChI Key

BVOFGHLBJNVNMO-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)/C=C/C3=CC=CS3)NC#N)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)C=CC3=CC=CS3)NC#N)O

Origin of Product

United States

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